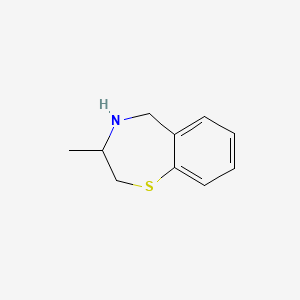

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid

Overview

Description

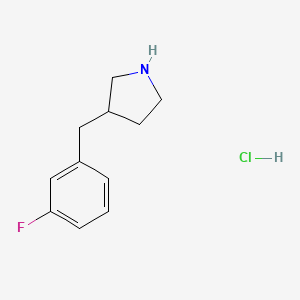

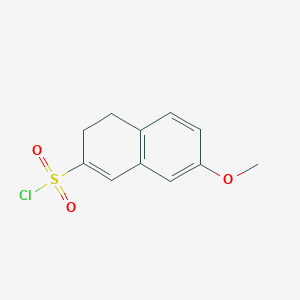

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid (MIPTFA) is a synthetic compound that has been studied for its potential applications in scientific research. MIPTFA is an imidazole derivative with a trifluoroacetic acid (TFA) functional group, which has been used as a model for the study of other imidazole derivatives and as a tool for drug design and development.

Scientific Research Applications

Acidichromism and Near-Infrared Electrochromism

The study by Ma et al. (2015) synthesizes asymmetric imidazole/pyrene/pyrazine centered compounds that exhibit visual acidichromism and electrochromism, highlighting the significant potential of such compounds in developing smart materials and sensors. The color change from light yellow to brown upon treatment with trifluoroacetic acid and the reversible electrochromic behavior in thin films are particularly noteworthy, indicating applications in visual sensing and smart windows (Ma et al., 2015).

Reaction Mechanisms and Synthesis Pathways

Dias et al. (2007) explore the synthesis of 6‐Amidino‐2‐oxopurine, demonstrating the catalytic role of trifluoroacetic acid in promoting rearrangements leading to purine formations. This research not only deepens the understanding of reaction mechanisms involving imidazoles but also points to methodologies for synthesizing purine derivatives, which are significant in drug development and biochemistry (Dias et al., 2007).

Antimicrobial Applications

Khanage et al. (2020) report on the synthesis and antimicrobial evaluation of imidazole derivatives, showcasing their effectiveness against bacterial and fungal pathogens. This research suggests potential applications in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Khanage et al., 2020).

Corrosion Inhibition

Prashanth et al. (2021) investigate the corrosion inhibition efficiency of imidazole derivatives on mild steel in acidic solutions. Their findings indicate that these compounds can serve as effective corrosion inhibitors, which is valuable for protecting industrial machinery and infrastructure (Prashanth et al., 2021).

Electrochemical Properties

Zaki et al. (2012) focus on the synthesis and electrochemical evaluation of substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds. Their work, which examines the bioreduction properties of these compounds, could have implications for developing electroactive materials for energy storage and conversion (Zaki et al., 2012).

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.C2HF3O2/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10;3-2(4,5)1(6)7/h2-5H,6-7H2,1H3,(H2,11,12,13);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEZCXZANHBAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NCCN2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine](/img/structure/B1448387.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)

![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)

![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)

![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)